molecular formula C10H9N3O2 B3033777 3-Amino-4-(1h-pyrazol-1-yl)benzoic acid CAS No. 1178121-29-3

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid

Cat. No.: B3033777
CAS No.: 1178121-29-3
M. Wt: 203.20
InChI Key: SGFZFSLNHYZZKV-UHFFFAOYSA-N
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Description

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features both an amino group and a pyrazole ring attached to a benzoic acid core

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections in humans and are becoming increasingly resistant to many antibiotics, making the development of new antimicrobial agents crucial.

Mode of Action

The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the integrity of the bacterial cell wall, leading to leakage of cellular contents and ultimately cell death.

Result of Action

The result of the compound’s action is the inhibition and eradication of Staphylococcus aureus and Enterococcus faecalis biofilms . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are particularly problematic in medical settings because they can form on a variety of surfaces, including medical devices, and are often more resistant to antibiotics than free-floating bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-4-(1h-pyrazol-1-yl)benzoic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrazole ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-4-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFZFSLNHYZZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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